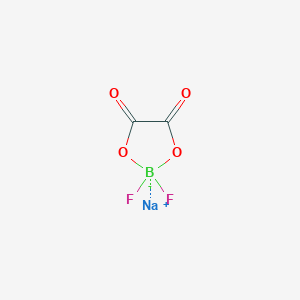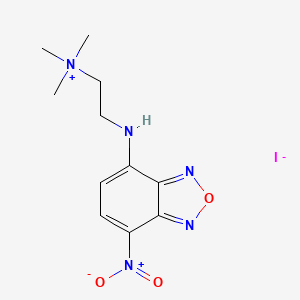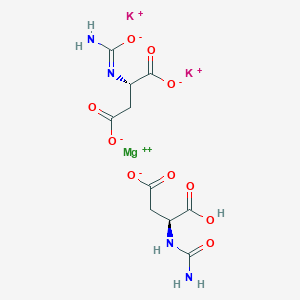![molecular formula C22H20Br2 B6291252 2',7'-Dibromospiro[adamantane-2,9'-fluorene] CAS No. 727730-32-7](/img/structure/B6291252.png)
2',7'-Dibromospiro[adamantane-2,9'-fluorene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,7’-Dibromospiro[adamantane-2,9’-fluorene] is a chemical compound with the CAS number 727730-32-7 . It has a molecular weight of 444.21 .
Molecular Structure Analysis
The molecular formula of 2’,7’-Dibromospiro[adamantane-2,9’-fluorene] is C22H20Br2 . The InChI code is 1S/C22H20Br2/c23-16-1-3-18-19-4-2-17 (24)11-21 (19)22 (20 (18)10-16)14-6-12-5-13 (8-14)9-15 (22)7-12/h1-4,10-15H,5-9H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 444.2 g/mol . It has a XLogP3-AA value of 7.8, indicating its lipophilicity . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 0 . The exact mass is 443.99113 g/mol and the monoisotopic mass is 441.99318 g/mol . The topological polar surface area is 0 Ų . The compound has a heavy atom count of 24 .Wissenschaftliche Forschungsanwendungen
Blue-Light-Emitting Devices
2',7'-Dibromospiro[adamantane-2,9'-fluorene] derivatives have been utilized in creating stable organic blue-light-emitting devices. A study by Tseng et al. (2005) developed a synthetic route for a dibrominated monomer, which was polymerized to form a fluorene-based homopolymer. This polymer exhibited stable blue emission in solid state and was used in light-emitting diode devices, demonstrating efficient blue emission and good thermal stability.
Electron Transport Material in Multilayer LED
The precursor route for 2,7-Poly(9-fluorenone), a unique electron-deficient conjugated polymer, has utilized 2,7-dibromospiro[adamantane-2,9'-fluorene] derivatives. Uckert et al. (1999) described the preparation of this polymer via a precursor polymer, highlighting its potential application as an electron transport material in multilayer LED structures (Uckert et al., 1999).
Functionalized Adamantanes in Medicinal Therapeutics
Jasys et al. (2000) explored the preparation of fluoroadamantane acids and amines, assessing their potential in medicinal therapeutics. This study showed how functionalized adamantanes, including those related to 2',7'-Dibromospiro[adamantane-2,9'-fluorene], could be used in designing effective therapeutics (Jasys et al., 2000).
Fluorene Copolymers in Blue Light Emitting Devices
Li et al. (2006) synthesized fluorene-adamantane copolymers to address the issues of color stability and low current efficiency in blue fluorene homo-polymer light-emitting diodes. By introducing adamantane units, they effectively reduced interactions between fluorene units, enhancing the blue emission and efficiency of these devices (Li et al., 2006).
Detection of Trace DNT Explosives
A novel fluorene-based conjugated polymer containing adamantane moieties was developed for the detection of trace 2,4-dinitrotoluene (DNT) vapor. Leng & Wu (2012) reported that this polymer showed higher fluorescence quenching sensitivity towards DNT in films, demonstrating its potential application in explosive detection (Leng & Wu, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
2',7'-dibromospiro[adamantane-2,9'-fluorene] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Br2/c23-16-1-3-18-19-4-2-17(24)11-21(19)22(20(18)10-16)14-6-12-5-13(8-14)9-15(22)7-12/h1-4,10-15H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYFBOKDJPIZNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34C5=C(C=CC(=C5)Br)C6=C4C=C(C=C6)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',7'-Dibromospiro[adamantane-2,9'-fluorene] | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






2, min. 95%](/img/structure/B6291211.png)
![tert-Butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B6291224.png)


![(11bR)-N,N-bis[(1R)-1-(4-Methoxyphenyl)ethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6291243.png)
![(R)-2-(t-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6291268.png)
![(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6291279.png)
![Methyl 2-(cyclohex-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]-propanoate, 97%](/img/structure/B6291283.png)
![2,4-Difluoro-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine, 97%](/img/structure/B6291295.png)